molecular formula C9H20O4S B13447420 (2R,3S)-5-ethoxy-5-ethylsulfanylpentane-1,2,3-triol

(2R,3S)-5-ethoxy-5-ethylsulfanylpentane-1,2,3-triol

Cat. No.: B13447420
M. Wt: 224.32 g/mol
InChI Key: KOSRPYQEFXDOIE-ZQTLJVIJSA-N
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Description

(2R,3S)-5-ethoxy-5-ethylsulfanylpentane-1,2,3-triol is an organic compound with a unique structure characterized by the presence of multiple functional groups, including an ethoxy group, an ethylsulfanyl group, and three hydroxyl groups. This compound’s stereochemistry is defined by its (2R,3S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-5-ethoxy-5-ethylsulfanylpentane-1,2,3-triol can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor with ethylsulfanyl and ethoxy reagents under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-5-ethoxy-5-ethylsulfanylpentane-1,2,3-triol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of its functional groups.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium ethoxide (NaOEt) or sodium hydrosulfide (NaSH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(2R,3S)-5-ethoxy-5-ethylsulfanylpentane-1,2,3-triol has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and enzyme interactions.

    Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as a drug candidate for various diseases.

    Industry: It is utilized in the development of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which (2R,3S)-5-ethoxy-5-ethylsulfanylpentane-1,2,3-triol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups enable it to participate in various biochemical reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-2,3-dibromobutane: Shares a similar stereochemistry but differs in functional groups.

    (2R,3R)-5-ethoxy-5-ethylsulfanylpentane-1,2,3-triol: An enantiomer with a different spatial arrangement of atoms.

    (2S,3S)-5-ethoxy-5-ethylsulfanylpentane-1,2,3-triol: Another stereoisomer with distinct properties.

Uniqueness

(2R,3S)-5-ethoxy-5-ethylsulfanylpentane-1,2,3-triol is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds may not.

Properties

Molecular Formula

C9H20O4S

Molecular Weight

224.32 g/mol

IUPAC Name

(2R,3S)-5-ethoxy-5-ethylsulfanylpentane-1,2,3-triol

InChI

InChI=1S/C9H20O4S/c1-3-13-9(14-4-2)5-7(11)8(12)6-10/h7-12H,3-6H2,1-2H3/t7-,8+,9?/m0/s1

InChI Key

KOSRPYQEFXDOIE-ZQTLJVIJSA-N

Isomeric SMILES

CCOC(C[C@@H]([C@@H](CO)O)O)SCC

Canonical SMILES

CCOC(CC(C(CO)O)O)SCC

Origin of Product

United States

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